crystal structure and hydrogen bonding of DL-Alanylglycylglycine dihydrate
crystal structure and hydrogen bonding of DL-Alanylglycylglycine dihydrate
An In-Depth Technical Guide to the Crystal Structure and Hydrogen Bonding of Small Hydrated Peptides: An Analysis Framework for Compounds Like DL-Alanylglycylglycine Dihydrate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: The Significance of Crystalline Peptide Hydrates
The three-dimensional arrangement of molecules in the solid state is of paramount importance in the pharmaceutical and biotechnological sciences. For peptides, the crystal structure provides definitive insights into molecular conformation, intermolecular interactions, and the influence of solvent molecules. These factors collectively govern critical physicochemical properties such as solubility, stability, and bioavailability. Hydrated crystals, in particular, offer a unique window into the fundamental interactions between peptides and water, mimicking aspects of the physiological environment.
This guide provides a comprehensive overview of the principles and techniques used to elucidate the crystal structure and hydrogen bonding networks of small, hydrated peptides. While a detailed, publicly available crystal structure for DL-alanylglycylglycine dihydrate could not be located in prominent crystallographic databases during a thorough literature search, this document will use established principles and illustrative examples to provide a robust framework for understanding what its structure would likely entail and how such a structure would be determined and analyzed.
Core Principles of Small Peptide Crystallography
The crystal packing of small peptides is a delicate interplay of various intermolecular forces. Understanding these principles is foundational to interpreting and predicting their solid-state structures.
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Zwitterionic State: In the crystalline form, free peptides almost invariably exist as zwitterions, with a protonated N-terminal amino group (–NH₃⁺) and a deprotonated C-terminal carboxylate group (–COO⁻). This charge separation is a dominant factor in the formation of strong hydrogen bonds.
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Conformational Plasticity: The peptide backbone possesses rotational freedom around the Φ (N-Cα) and Ψ (Cα-C') bonds. While certain conformations are sterically favored, the final conformation adopted in a crystal is one that optimizes the packing and hydrogen bonding energies of the entire system.
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Chirality and Symmetry: For a racemic mixture like DL-alanylglycylglycine, the crystal lattice will contain an equal number of D- and L-enantiomers. This necessitates that the crystal structure belongs to a centrosymmetric space group, where an inversion center relates the D- and L-molecules. This is in contrast to enantiopure peptides, which crystallize in non-centrosymmetric space groups.
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The Role of Water: In hydrated crystals, water molecules are not passive occupants of the crystal lattice. They are integral structural components that satisfy the hydrogen bonding potential of the peptide molecules, often acting as bridges between them and forming extensive hydrogen-bonded networks.[1][2]
Methodologies for Structural Elucidation
The determination of a peptide hydrate's crystal structure is a multi-step process that combines experimental techniques with computational validation.
Experimental Workflow: From Crystal to Structure
The primary method for determining the atomic-resolution structure of a crystalline compound is single-crystal X-ray diffraction .
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Crystallization:
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Objective: To grow single crystals of sufficient size and quality (typically > 50 μm in all dimensions).
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Methodology: Slow evaporation from an aqueous solution is a common starting point. A saturated solution of DL-alanylglycylglycine is prepared in deionized water. This solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. Varying temperature and the use of co-solvents (e.g., ethanol, isopropanol) can be explored to optimize crystal growth.
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Crystal Mounting and Data Collection:
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A suitable crystal is selected under a microscope, mounted on a loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
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The crystal is then placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern dependent on its internal structure.
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The detector collects the intensities and positions of the diffracted spots as the crystal is rotated.
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Structure Solution and Refinement:
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The diffraction data are processed to yield a set of structure factors. The initial phases of these structure factors are determined using computational methods (e.g., direct methods or Patterson synthesis).
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This leads to an initial electron density map, from which a preliminary model of the molecule can be built.
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This model is then refined against the experimental data, a process that iteratively adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Water molecules are typically located from difference electron density maps during the final stages of refinement.
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Case Study: Glycine Dihydrate
While not the topic compound, the recently determined structure of glycine dihydrate (GDH) provides an excellent real-world example of the principles discussed. [3][4]
| Parameter | Glycine Dihydrate (GDH) |
|---|---|
| Formula | C₂H₅NO₂ · 2H₂O |
| Crystal System | Monoclinic |
| Space Group | Pn |
| Key Interactions | Extensive N–H···O and O–H···O hydrogen bonds |
| Role of Water | One water molecule is surrounded by four glycine molecules, while the other is surrounded by three, forming a complex 3D network. [3]|
The structure of GDH demonstrates how water molecules are intricately involved in the crystal packing, forming hydrogen bonds with both the amino and carboxylate groups of glycine. [3]This case underscores the importance of water in stabilizing the crystal lattice of hydrated amino acids and, by extension, peptides.
Predictive Analysis for DL-Alanylglycylglycine Dihydrate
Based on the established principles, we can formulate a scientifically grounded hypothesis for the expected crystal structure of DL-alanylglycylglycine dihydrate.
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Molecular Conformation: The tripeptide will be in its zwitterionic form (H₃N⁺–Ala–Gly–Gly–COO⁻). The backbone will adopt a conformation that allows for efficient packing and the formation of an extensive hydrogen bond network.
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Crystal Symmetry: As a racemic DL-mixture, the crystal will belong to a centrosymmetric space group (e.g., P2₁/c or P-1).
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Hydrogen Bonding Network: We can anticipate a dense network of hydrogen bonds:
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The –NH₃⁺ group of the alanine residue will donate three hydrogen bonds to neighboring carboxylate groups and water molecules.
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The two backbone amide N-H groups will each donate a hydrogen bond.
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The terminal –COO⁻ group will accept multiple hydrogen bonds from neighboring –NH₃⁺ groups and water molecules.
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The two water molecules will be key players, likely acting as both donors and acceptors to bridge different peptide molecules, satisfying any remaining hydrogen bonding capacity.
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Conclusion
While the specific crystal structure of DL-alanylglycylglycine dihydrate remains to be experimentally determined and reported, a comprehensive understanding of small peptide crystallography allows for a detailed and predictive analysis. The structure will undoubtedly be defined by the zwitterionic nature of the peptide, a centrosymmetric packing arrangement of its D- and L-enantiomers, and an intricate three-dimensional hydrogen bonding network in which the two water molecules play a critical, stabilizing role. The methodologies outlined in this guide provide a clear pathway for the future elucidation and analysis of this and other similar peptide hydrate structures, which are of fundamental importance to the advancement of pharmaceutical and materials science.
References
- Görbitz, C. H. (2007). Hydrogen bond connectivity patterns and hydrophobic interactions in crystal structures of small, acyclic peptides. Acta Crystallographica Section B: Structural Science, 63(4), 649-661.
- Nakasako, M. (2004). Hydration and its Hydrogen Bonding State on a Protein Surface in the Crystalline State as Revealed by Molecular Dynamics Simulation. Journal of Molecular Biology, 343(4), 905-920.
- Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685.
- Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
- A polymorph of dipeptide halide glycyl-L-alanine hydroiodide monohydrate: crystal structure, optical second harmonic generation, piezoelectricity and pyroelectricity. (2023). Molecules, 28(10), 4118.
- Bifurcated Hydrogen Bonds in a Peptide Crystal Unveiled by X-ray Diffraction and Polarized Raman Spectroscopy. (2023). The Journal of Physical Chemistry Letters, 14(20), 4786–4791.
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CIF - Crystallographic Information Framework. Digital Curation Centre. Retrieved from [Link]
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A Short Guide to CIFs. Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]
- Determination of a complex crystal structure in the absence of single crystals: analysis of powder X-ray diffraction data, guided by solid-state NMR and periodic DFT calculations, reveals a new 2′-deoxyguanosine structural motif. (2017). Chemical Science, 8(5), 3971–3979.
- Photo-Responsive Hydrogen-Bonded Molecular Networks Capable of Retaining Crystalline Periodicity after Isomerization. (2021).
- Xu, W., Zhu, Q., & Hu, C. (2017). The Structure of Glycine Dihydrate: Implications for the Crystallization of Glycine from Solution and Its Structure in Outer Space.
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The Structure of Glycine Dihydrate: Implications for the Crystallization of Glycine from Solution and Its Structure in Outer Space. Semantic Scholar. Retrieved from [Link]
Sources
- 1. Hydrogen bond connectivity patterns and hydrophobic interactions in crystal structures of small, acyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydration and its Hydrogen Bonding State on a Protein Surface in the Crystalline State as Revealed by Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qzhu2017.github.io [qzhu2017.github.io]
- 4. semanticscholar.org [semanticscholar.org]
